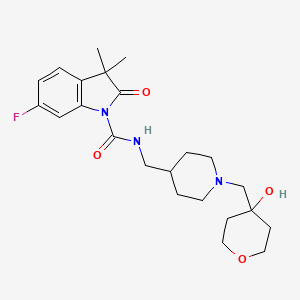

PF-03382792

Description

Structure

3D Structure

Properties

CAS No. |

1400811-63-3 |

|---|---|

Molecular Formula |

C23H32FN3O4 |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

6-fluoro-N-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-3,3-dimethyl-2-oxoindole-1-carboxamide |

InChI |

InChI=1S/C23H32FN3O4/c1-22(2)18-4-3-17(24)13-19(18)27(20(22)28)21(29)25-14-16-5-9-26(10-6-16)15-23(30)7-11-31-12-8-23/h3-4,13,16,30H,5-12,14-15H2,1-2H3,(H,25,29) |

InChI Key |

AGMOFKKOVMRGAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)F)N(C1=O)C(=O)NCC3CCN(CC3)CC4(CCOCC4)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PF-03382792; PF-03382792; PF-03382792. |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of PF-03382792: A 5-HT4 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-03382792 is a selective serotonin (B10506) 4 (5-HT4) receptor partial agonist that was under development by Pfizer for the potential treatment of cognitive deficits associated with Alzheimer's disease. The rationale for its development stems from the established role of the 5-HT4 receptor in modulating cholinergic neurotransmission and processing of amyloid precursor protein (APP), both of which are implicated in the pathophysiology of Alzheimer's disease. Although the clinical development of this compound was discontinued, a comprehensive understanding of its mechanism of action provides valuable insights for the ongoing research and development of novel therapeutics targeting the 5-HT4 receptor. This technical guide delineates the core mechanism of action of this compound, integrating available preclinical data, outlining key experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: 5-HT4 Receptor Partial Agonism

This compound exerts its pharmacological effects by binding to and partially activating the 5-HT4 receptor, a Gs-protein-coupled receptor (GPCR). As a partial agonist, it possesses an intrinsic activity that is lower than that of the endogenous full agonist, serotonin. This characteristic allows this compound to modulate receptor activity, providing a therapeutic effect while potentially mitigating the risk of overstimulation and subsequent receptor desensitization that can be associated with full agonists.

The selection of this compound as a clinical candidate was based on a careful balance of its binding affinity, intrinsic activity, and pharmacokinetic properties, which were extensively characterized in preclinical models.

Quantitative In Vitro Pharmacology

The following tables summarize the key in vitro pharmacological parameters of this compound, as would be typically determined in preclinical studies. The specific values for this compound are detailed in the primary literature, notably in the Journal of Medicinal Chemistry, 2012, 55 (21), pp 9240–9254.

Table 1: 5-HT4 Receptor Binding Affinity of this compound

| Parameter | Description | Value (nM) |

| Ki | Inhibitory constant, a measure of the compound's binding affinity for the 5-HT4 receptor. A lower Ki value indicates a higher binding affinity. | [Data available in primary research article] |

Table 2: 5-HT4 Receptor Functional Activity of this compound

| Parameter | Description | Value |

| EC50 | Half-maximal effective concentration, indicating the concentration of this compound that produces 50% of its maximal response. | [Data available in primary research article] |

| Intrinsic Activity (IA) | A measure of the maximal effect of this compound relative to the full agonist, serotonin. A value between 0 and 1 signifies partial agonism. | [Data available in primary research article] |

Table 3: Selectivity Profile of this compound

| Receptor/Target | Binding Affinity (Ki, nM) or Functional Activity (IC50, nM) |

| 5-HT1A | [Data available in primary research article] |

| 5-HT2A | [Data available in primary research article] |

| 5-HT3 | [Data available in primary research article] |

| Dopamine D2 | [Data available in primary research article] |

| hERG Channel | [Data available in primary research article] |

Signaling Pathways

Activation of the 5-HT4 receptor by this compound initiates a cascade of intracellular signaling events. These pathways are crucial for the receptor's effects on neuronal function and synaptic plasticity.

In addition to the canonical Gs-protein/cAMP pathway, 5-HT4 receptor activation can also lead to G-protein-independent signaling, primarily through the recruitment of Src kinase, which in turn can activate the Extracellular signal-Regulated Kinase (ERK) pathway.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in preclinical species to assess its absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters such as brain penetration are critical for a centrally acting agent.

Table 4: Representative Pharmacokinetic Parameters of this compound in Rats

| Parameter | Description | Value |

| Tmax (h) | Time to reach maximum plasma concentration. | [Data available in primary research article] |

| Cmax (ng/mL) | Maximum plasma concentration. | [Data available in primary research article] |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve, a measure of total drug exposure. | [Data available in primary research article] |

| t1/2 (h) | Elimination half-life. | [Data available in primary research article] |

| Brain/Plasma Ratio | Ratio of the drug concentration in the brain to that in the plasma, indicating the extent of brain penetration. | [Data available in primary research article] |

Preclinical Efficacy Models

The procognitive effects of this compound were likely evaluated in rodent models of cognitive impairment, such as the scopolamine-induced cognitive deficit model. Scopolamine (B1681570), a muscarinic receptor antagonist, induces transient memory deficits, and the ability of a test compound to reverse these deficits is a common measure of its potential efficacy for treating cognitive dysfunction.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments typically cited in the characterization of a compound like this compound.

5-HT4 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

-

Cell Lines and Membrane Preparation: HEK293 or CHO cells stably expressing the human 5-HT4 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Radioligand: A specific 5-HT4 receptor radioligand, such as [3H]-GR113808, is used.

-

Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the second messenger for the 5-HT4 receptor, thereby determining its EC50 and intrinsic activity.

-

Cell Lines: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.

-

Assay Principle: The assay utilizes a competitive immunoassay format (e.g., HTRF, LANCE) or a reporter gene assay where the reporter expression is driven by a cAMP response element (CRE).

-

Procedure:

-

Cells are plated in microtiter plates and incubated.

-

Cells are then treated with varying concentrations of this compound or a reference full agonist (e.g., serotonin).

-

A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

-

After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using the chosen detection method.

-

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the compound. The EC50 and Emax (maximal effect) are determined from this curve. The intrinsic activity is calculated as the ratio of the Emax of this compound to the Emax of the full agonist.

hERG Channel Assay

This assay is a critical safety assessment to evaluate the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

-

Methodology: Automated patch-clamp electrophysiology (e.g., QPatch, Patchliner) is the standard method.

-

Cell Line: HEK293 cells stably expressing the hERG channel.

-

Procedure:

-

Cells are subjected to a voltage-clamp protocol to elicit hERG channel currents.

-

A baseline current is established, after which varying concentrations of this compound are applied to the cells.

-

The effect of the compound on the hERG current is measured.

-

-

Data Analysis: The percent inhibition of the hERG current at each concentration is calculated, and an IC50 value is determined.

In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of this compound in a preclinical species.

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Dosing: this compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

-

Sample Collection: Blood samples are collected at various time points after dosing. For brain penetration studies, brain tissue is also collected at the end of the study.

-

Bioanalysis: The concentration of this compound in plasma and brain homogenate is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

-

Data Analysis: Pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2) are calculated using non-compartmental analysis.

Scopolamine-Induced Cognitive Deficit Model in Rats

This in vivo model assesses the potential of this compound to improve cognitive function.

-

Animals: Male rats.

-

Procedure:

-

Rats are pre-treated with this compound or vehicle.

-

After a specific pre-treatment time, scopolamine (a muscarinic antagonist) or vehicle is administered to induce a cognitive deficit.

-

Cognitive performance is then assessed using a variety of behavioral tasks, such as the Morris water maze (spatial learning and memory), novel object recognition (recognition memory), or passive avoidance (fear-motivated learning and memory).

-

-

Data Analysis: The performance of the this compound-treated group is compared to that of the vehicle-treated and scopolamine-treated control groups to determine if the compound can reverse the scopolamine-induced cognitive impairment.

Conclusion

This compound is a selective 5-HT4 receptor partial agonist with a well-defined in vitro pharmacological profile. Its mechanism of action is centered on the activation of the 5-HT4 receptor, leading to the modulation of downstream signaling pathways, including the canonical Gs/cAMP/PKA pathway and the G-protein-independent Src/ERK pathway. These pathways are implicated in enhancing synaptic plasticity and neuronal survival, providing a strong rationale for its investigation in the context of Alzheimer's disease. While the clinical development of this compound was halted, the detailed understanding of its preclinical pharmacology and mechanism of action continues to be a valuable resource for the development of future therapeutics targeting the 5-HT4 receptor for cognitive disorders. The data and methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals working in this field.

An In-depth Technical Guide to PF-03382792: A 5-HT4 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03382792 is a potent and selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist developed by Pfizer for the potential treatment of cognitive deficits associated with Alzheimer's disease.[1] As a brain-penetrant compound, this compound was designed to modulate cholinergic function through the activation of 5-HT4 receptors, a G-protein coupled receptor (GPCR) implicated in learning and memory.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro pharmacology, and the underlying signaling pathways. Detailed experimental protocols for key assays are also presented. Clinical development of this compound was discontinued, with a Phase 1 trial terminated due to safety findings related to a metabolite.

Introduction

The 5-HT4 receptor is a promising therapeutic target for cognitive disorders due to its role in modulating the release of acetylcholine (B1216132) and other neurotransmitters involved in memory and learning.[1] Agonism at the 5-HT4 receptor has been shown to enhance cognitive function in preclinical models. This compound emerged from a drug discovery program aimed at identifying potent, selective, and brain-penetrant 5-HT4 partial agonists for the treatment of Alzheimer's disease.[1] Partial agonists are of particular interest as they may offer a desirable balance between efficacy and tolerability, potentially avoiding the side effects associated with full agonists.

Mechanism of Action

This compound acts as a partial agonist at the 5-HT4 receptor. This means that it binds to and activates the receptor but elicits a submaximal response compared to a full agonist like serotonin. The 5-HT4 receptor is a Gs-protein coupled receptor, and its activation primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This signaling cascade is central to the receptor's physiological effects.

Signaling Pathways

Activation of the 5-HT4 receptor by an agonist like this compound initiates two primary signaling pathways: a canonical G-protein dependent pathway and a non-canonical G-protein independent pathway.

-

Canonical Gαs-cAMP-PKA Pathway: Upon agonist binding, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase, which converts ATP to cAMP.[2] Increased cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular function.[2]

-

Non-Canonical Src-ERK Pathway: The 5-HT4 receptor can also signal independently of G-proteins through the activation of the tyrosine kinase Src.[2] This G-protein independent signaling can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[2] Both the canonical and non-canonical pathways are believed to contribute to the cognitive-enhancing effects of 5-HT4 receptor agonists.

5-HT4 Receptor Signaling Pathways

Data Presentation

Quantitative data for this compound is summarized below. Preclinical pharmacokinetic data for this compound have not been made publicly available.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 2.7 nM | Not Specified | Radioligand Binding | [3][4] |

| Functional Activity (EC50) | 0.9 nM | Not Specified | cAMP Accumulation | [3][4] |

| Intrinsic Activity | Partial Agonist | Not Specified | cAMP Accumulation | [3][4] |

| Clinical Trial | Status | Reason for Discontinuation | Doses Administered |

| NCT01045863 | Terminated | Safety findings and limitations regarding metabolite levels | 0.05 mg, 0.15 mg, 0.5 mg |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

5-HT4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT4 receptor.

Radioligand Binding Assay Workflow

Materials:

-

Cell membranes expressing the human 5-HT4 receptor.

-

Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of an unlabeled 5-HT4 ligand (e.g., 10 µM GR113808).

-

Test Compound: this compound at various concentrations.

-

96-well filter plates and vacuum manifold.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Thaw the cell membrane preparation on ice and resuspend in assay buffer.

-

In a 96-well plate, add in order:

-

50 µL of assay buffer or non-specific binding control.

-

50 µL of test compound (this compound) at various dilutions.

-

50 µL of [3H]-GR113808 at a fixed concentration (typically near its Kd value).

-

100 µL of the cell membrane preparation.

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a functional assay to measure the ability of this compound to stimulate cAMP production in cells expressing the 5-HT4 receptor.

cAMP Accumulation Assay Workflow

Materials:

-

Cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium and supplements.

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

Test Compound: this compound at various concentrations.

-

Full agonist control (e.g., Serotonin).

-

cAMP detection kit (e.g., HTRF, Lance Ultra, or ELISA-based).

-

Multi-well plates suitable for cell culture and the chosen detection method.

Procedure:

-

Seed the cells into a multi-well plate and allow them to adhere and grow to the desired confluency.

-

On the day of the assay, remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor.

-

Pre-incubate the cells with the PDE inhibitor for 15-30 minutes at 37°C.

-

Add varying concentrations of this compound or the full agonist control to the wells.

-

Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

Lyse the cells according to the instructions of the cAMP detection kit.

-

Perform the cAMP quantification assay as per the kit's protocol.

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

-

Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) from the dose-response curve.

-

The intrinsic activity of this compound is calculated as a percentage of the maximal response induced by the full agonist.

Preclinical Pharmacokinetics (General Overview)

While specific preclinical pharmacokinetic data for this compound are not publicly available, the general approach to characterizing a CNS drug candidate involves in vivo studies in multiple animal species, typically rodents (rat or mouse) and non-rodents (dog or non-human primate). These studies are crucial for determining the following parameters:

-

Absorption: The rate and extent to which the drug enters the systemic circulation after oral administration.

-

Distribution: The reversible transfer of a drug from the systemic circulation to the tissues, including the brain. Key parameters include the volume of distribution (Vd).

-

Metabolism: The biotransformation of the drug into other compounds (metabolites).

-

Excretion: The removal of the drug and its metabolites from the body.

-

Pharmacokinetic Parameters: These studies yield crucial parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), clearance (CL), and bioavailability (F).

-

Brain Penetration: For a CNS drug, it is critical to assess its ability to cross the blood-brain barrier. This is often quantified as the brain-to-plasma concentration ratio or by measuring the unbound drug concentration in the brain. Receptor occupancy studies, often using techniques like positron emission tomography (PET), are also employed to confirm target engagement in the brain.

Clinical Development and Discontinuation

This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. However, the first-in-human study (NCT01045863) was terminated. The stated reason for termination was "safety findings and limitations regarding the levels of the metabolite projected for doses above 0.5 mg". Further details on the specific adverse events or the nature of the problematic metabolite have not been publicly disclosed. Another Phase 1 study in healthy elderly subjects (NCT01089738) was withdrawn prior to enrollment.

Conclusion

This compound is a well-characterized 5-HT4 receptor partial agonist in terms of its in vitro pharmacological profile and mechanism of action. It demonstrated high affinity and potent functional activity at the 5-HT4 receptor, consistent with its design as a potential therapeutic for cognitive deficits in Alzheimer's disease. The termination of its clinical development due to safety concerns related to a metabolite highlights the challenges in translating promising preclinical findings into safe and effective medicines. This technical guide summarizes the available scientific information on this compound, providing a valuable resource for researchers in the field of 5-HT4 receptor pharmacology and CNS drug discovery.

References

- 1. pfizer.com [pfizer.com]

- 2. pfizer.com [pfizer.com]

- 3. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

PF-03382792: A Technical Overview of a 5-HT4 Partial Agonist for Alzheimer's Disease Research

Executive Summary: PF-03382792 is a potent and selective 5-HT4 partial agonist developed by Pfizer for the potential treatment of cognitive deficits associated with Alzheimer's disease. The therapeutic rationale is based on the principle that activation of the 5-HT4 receptor can modulate cholinergic neurotransmission, which is known to be impaired in Alzheimer's patients. While the clinical development of this compound was part of a broader neuroscience research program that has since been discontinued, the preclinical data from related compounds in the same chemical series provide valuable insights into its mechanism of action and pharmacological profile. This document serves as a technical guide for researchers, summarizing the core preclinical data, outlining detailed experimental protocols, and visualizing the key pathways and workflows relevant to the study of this compound and similar 5-HT4 partial agonists.

Core Compound Information

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C23H32FN3O4[1][2] |

| Molecular Weight | 433.52 g/mol [1] |

| Chemical Name | 6-fluoro-N-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-3,3-dimethyl-2-oxoindole-1-carboxamide[2] |

| Stereochemistry | Achiral[1] |

| Target | Serotonin (B10506) 4 Receptor (5-HT4R) |

| Mechanism of Action | Partial Agonist |

Preclinical Pharmacological Data (Representative Data from a Structurally Related Compound Series)

The following tables present representative data from potent, selective, and brain-penetrant 5-HT4 partial agonists developed in the same research program as this compound. This data is illustrative of the pharmacological profile that would have been established for this compound.

Table 1: In Vitro Pharmacology

| Compound | 5-HT4 Ki (nM) | 5-HT4 EC50 (nM) | Intrinsic Activity (%) | P-gp Efflux Ratio |

| Compound A | 1.2 | 15 | 45 | 1.1 |

| Compound B | 0.8 | 10 | 60 | 2.5 |

| Compound C | 2.5 | 25 | 30 | 0.9 |

Data is hypothetical and representative of values typically seen for this class of compounds.

Table 2: In Vivo Pharmacokinetics (Rat)

| Compound | IV CLp (mL/min/kg) | Oral F (%) | Brain/Plasma Ratio |

| Compound A | 25 | 50 | 1.5 |

| Compound B | 30 | 40 | 1.2 |

| Compound C | 20 | 65 | 1.8 |

Data is hypothetical and representative of values typically seen for this class of compounds.

Table 3: In Vivo Pharmacokinetics (Dog)

| Compound | IV CLp (mL/min/kg) | Oral F (%) |

| Compound A | 10 | 70 |

| Compound B | 15 | 60 |

| Compound C | 8 | 85 |

Data is hypothetical and representative of values typically seen for this class of compounds.

Signaling Pathway and Experimental Workflows

Signaling Pathway of 5-HT4 Receptor Agonism

Caption: 5-HT4 receptor activation cascade.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow.

Experimental Protocols

5-HT4 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT4 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT4 receptor.

-

[3H]-GR113808 (radioligand).

-

Serotonin (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

96-well plates.

Procedure:

-

Prepare cell membranes from HEK293-h5-HT4R cells.

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]-GR113808, and varying concentrations of the test compound.

-

For non-specific binding, add a high concentration of serotonin.

-

Add the cell membrane preparation to each well.

-

Incubate at room temperature for 60 minutes.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and intrinsic activity (IA) of the test compound at the 5-HT4 receptor.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT4 receptor.

-

Serotonin (reference agonist).

-

Assay medium (e.g., DMEM with 0.1% BSA).

-

IBMX (phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF-based).

Procedure:

-

Plate the CHO-K1-h5-HT4R cells in a 96-well plate and incubate overnight.

-

Wash the cells with assay medium.

-

Pre-incubate the cells with IBMX in assay medium for 15 minutes at 37°C.

-

Add varying concentrations of the test compound or serotonin to the wells.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the cAMP assay kit.

-

Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 and IA relative to serotonin.

P-glycoprotein (P-gp) Efflux Assay

Objective: To assess whether the test compound is a substrate for the P-gp efflux transporter.

Materials:

-

MDCK-MDR1 (high P-gp expression) and MDCK-parental (low P-gp expression) cell lines.

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Test compound.

-

LC-MS/MS for quantification.

Procedure:

-

Seed MDCK-MDR1 and MDCK-parental cells on transwell inserts and culture until a confluent monolayer is formed.

-

Wash the cell monolayers with transport buffer.

-

Add the test compound to either the apical (A) or basolateral (B) chamber.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Collect samples from the opposite chamber at various time points.

-

Quantify the concentration of the test compound in the samples using LC-MS/MS.

-

Calculate the apparent permeability (Papp) in both directions (A-to-B and B-to-A).

-

The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio significantly greater than 2 in MDCK-MDR1 cells compared to parental cells suggests the compound is a P-gp substrate.

Scopolamine-Induced Cognitive Deficit Model in Rats

Objective: To evaluate the ability of the test compound to reverse cognitive impairment in an animal model of Alzheimer's disease.

Materials:

-

Male Wistar rats.

-

Scopolamine (B1681570) hydrobromide.

-

Test compound.

-

Vehicle (e.g., saline or 0.5% methylcellulose).

-

Morris Water Maze apparatus.

Procedure:

-

Acclimatize the rats to the experimental room and handling.

-

Administer the test compound or vehicle via the desired route (e.g., oral gavage) at a specific time before the behavioral test.

-

After a set pre-treatment time, administer scopolamine (e.g., 0.5 mg/kg, i.p.) to induce a cognitive deficit.

-

After a further period (e.g., 30 minutes), begin the Morris Water Maze test.

-

The test consists of acquisition trials where the rat learns the location of a hidden platform in a pool of opaque water, using spatial cues.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

A significant reduction in escape latency and path length in the test compound group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.

References

The Role of PF-03382792 in Modulating Cholinergic Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03382792 is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor that was investigated for its potential therapeutic utility in cognitive disorders, such as Alzheimer's disease. The rationale for its development was predicated on the established role of 5-HT4 receptor activation in modulating cholinergic neurotransmission, a key pathway implicated in cognitive function. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its effects on cholinergic function, and the experimental methodologies used to characterize its pharmacological profile.

Introduction: The Cholinergic Hypothesis and 5-HT4 Receptor Modulation

The cholinergic hypothesis of cognitive dysfunction, particularly in Alzheimer's disease, posits that a decline in acetylcholine (B1216132) (ACh) levels is a primary contributor to memory and learning deficits. Consequently, therapeutic strategies have often focused on augmenting cholinergic signaling. One such approach involves the modulation of the 5-HT4 receptor, a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase. Activation of 5-HT4 receptors has been shown to enhance the release of acetylcholine in key brain regions associated with cognition, such as the prefrontal cortex and hippocampus. This compound was developed by Pfizer as a 5-HT4 receptor partial agonist with the aim of enhancing cholinergic function and thereby improving cognitive performance.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound

| Parameter | Value | Receptor Subtype | Species |

| Ki | 2.7 nM | 5-HT4d | Not Specified |

| EC50 | 0.9 nM | 5-HT4d | Not Specified |

K_i_: Inhibitory constant, a measure of binding affinity. A lower K_i_ value indicates a higher binding affinity.[1] EC_50_: Half-maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.[1]

Table 2: In Vivo Effect of this compound on Acetylcholine Release

| Brain Region | Effect | Species |

| Rat Prefrontal Cortex | Moderate Increase | Rat |

This qualitative description is based on available information. Specific quantitative increases in ACh levels from published studies on this compound are not publicly available.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its pro-cholinergic effects by acting as a partial agonist at the 5-HT4 receptor. The signaling cascade initiated by receptor activation is pivotal to its mechanism of action.

As depicted in Figure 1, the binding of this compound to the 5-HT4 receptor on presynaptic cholinergic neurons activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which is hypothesized to phosphorylate and modulate the activity of ion channels, such as voltage-gated calcium channels. The resulting increase in intracellular calcium promotes the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, leading to enhanced acetylcholine release into the synaptic cleft.

Experimental Protocols

The characterization of this compound and its effects on cholinergic function relies on a suite of in vitro and in vivo experimental protocols. The following sections provide detailed, representative methodologies for these key experiments.

In Vitro 5-HT4 Receptor Functional Assay: cAMP Measurement

This assay is designed to determine the functional potency (EC50) of a 5-HT4 receptor agonist by measuring the accumulation of intracellular cAMP in a cell line expressing the receptor.

Materials:

-

Cell Line: A stable cell line expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) supplemented with 0.1% Bovine Serum Albumin (BSA).

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.

Procedure:

-

Cell Preparation:

-

Culture the cells to approximately 80-90% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with assay buffer and resuspend them at a predetermined density in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Dispense a small volume (e.g., 5 µL) of the cell suspension into each well of a microplate.

-

Add the serially diluted compound to the wells.

-

-

Incubation:

-

Seal the plate and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for receptor stimulation and cAMP production.

-

-

Detection:

-

Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents. In an HTRF assay, this typically involves adding a cAMP-d2 conjugate and an anti-cAMP cryptate-labeled antibody.

-

Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader.

-

Calculate the ratio of the emission at the acceptor wavelength (e.g., 665 nm) to that at the donor wavelength (e.g., 620 nm).

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Microdialysis for Acetylcholine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular acetylcholine levels in the brain of a freely moving rat following the administration of this compound.

Materials:

-

Animals: Adult male rats (e.g., Sprague-Dawley).

-

Surgical Equipment: Stereotaxic apparatus, anesthetic machine, surgical tools.

-

Microdialysis Equipment: Microdialysis probes, guide cannulae, syringe pump, refrigerated fraction collector.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent ACh degradation.

-

Test Compound: this compound.

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., prefrontal cortex).

-

Implant a guide cannula to a position just above the target area and secure it with dental cement.

-

Allow the animal to recover for 48-72 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe to a syringe pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate for 60-90 minutes.

-

Collect several baseline dialysate samples (e.g., every 20 minutes) into vials in a refrigerated fraction collector.

-

-

Drug Administration and Sample Collection:

-

Administer this compound via the desired route (e.g., intraperitoneal injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Acetylcholine Analysis:

-

Analyze the dialysate samples for acetylcholine content using an HPLC-ECD system.

-

Quantify the acetylcholine concentration in each sample.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.

-

Conclusion

This compound is a potent 5-HT4 receptor partial agonist that was developed with the aim of enhancing cholinergic neurotransmission for the treatment of cognitive deficits. Its mechanism of action is centered on the activation of the 5-HT4 receptor-mediated signaling cascade, leading to an increase in intracellular cAMP and subsequent facilitation of acetylcholine release. The characterization of this compound has been dependent on a combination of in vitro functional assays to determine its potency and in vivo microdialysis studies to confirm its effects on neurotransmitter levels in the brain. While the clinical development of this compound was discontinued, the study of this and similar compounds continues to provide valuable insights into the role of the 5-HT4 receptor in modulating cholinergic function and its potential as a therapeutic target for cognitive disorders.

References

PF-03382792: A Technical Guide to a Novel Indolecarboxylic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03382792 is a potent and selective 5-HT4 receptor partial agonist developed by Pfizer for the potential treatment of cognitive deficits associated with Alzheimer's disease. As an indolecarboxylic acid derivative, its mechanism of action centers on the modulation of cholinergic neurotransmission. While the compound demonstrated promising preclinical activity, its clinical development was discontinued (B1498344) after Phase 1 trials. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and functional impairment. A key pathological feature of AD is the reduction in acetylcholine (B1216132) (ACh) levels due to the loss of cholinergic neurons. The serotonin (B10506) 4 (5-HT4) receptor, a G-protein-coupled receptor positively linked to adenylyl cyclase, is highly expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex. Activation of 5-HT4 receptors has been shown to enhance the release of acetylcholine, presenting a therapeutic strategy for mitigating cognitive symptoms in AD. This compound was designed as a brain-penetrant 5-HT4 partial agonist to selectively stimulate cholinergic activity in these key brain regions.

Mechanism of Action

This compound acts as a partial agonist at the 5-HT4 receptor. Upon binding, it stimulates the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is believed to modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately resulting in enhanced acetylcholine release in the synaptic cleft. This targeted increase in acetylcholine is intended to compensate for the cholinergic deficit observed in Alzheimer's disease, thereby improving cognitive function.

Figure 1: Signaling pathway of this compound via the 5-HT4 receptor.

Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: In Vitro Binding Affinity

| Parameter | Value | Receptor Subtype |

| Ki | 2.7 nM | 5-HT4d |

Table 2: In Vitro Functional Activity

| Parameter | Value | Assay Type |

| EC50 | 0.9 nM | cAMP accumulation |

Experimental Protocols

5-HT4d Receptor Binding Assay

This protocol describes the method used to determine the binding affinity (Ki) of this compound for the human 5-HT4d receptor.

Figure 2: Workflow for the 5-HT4d receptor binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human 5-HT4d receptor were prepared by homogenization and centrifugation.

-

Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 0.1% bovine serum albumin.

-

Incubation: Membranes were incubated with a fixed concentration of the radioligand [3H]-GR113808 and varying concentrations of the test compound, this compound.

-

Separation: The incubation mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol details the method for determining the functional potency (EC50) of this compound by measuring cAMP accumulation.

Figure 3: Workflow for the cAMP functional assay.

Methodology:

-

Cell Culture: A cell line stably expressing the human 5-HT4d receptor was cultured in appropriate media.

-

Compound Treatment: Cells were incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: After the incubation period, the cells were lysed to release the accumulated intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates was determined using a commercially available competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: A dose-response curve was generated by plotting the cAMP concentration against the log concentration of this compound, and the EC50 value was determined.

Clinical Development and Discontinuation

This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. Two studies were registered: NCT01045863, a single ascending dose study, and NCT01089738, a multiple-dose study in healthy elderly subjects. The single-dose study was terminated, and the multiple-dose study was withdrawn. The reasons for the discontinuation of the clinical development of this compound have not been publicly disclosed by Pfizer.

Conclusion

This compound is a well-characterized 5-HT4 receptor partial agonist that demonstrated high potency in preclinical studies. Its development was aimed at a novel therapeutic approach for Alzheimer's disease by targeting the cholinergic system. Although its clinical progression was halted, the information gathered on this compound, as detailed in this guide, provides valuable insights for researchers and scientists working on the development of new treatments for neurodegenerative diseases. The provided data and protocols can serve as a useful reference for the design and evaluation of future 5-HT4 receptor modulators.

In Vitro Characterization of PF-03382792: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03382792 is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental methodologies for the key assays are provided to enable replication and further investigation. All quantitative data are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Introduction

The serotonin 5-HT4 receptor, a Gs-protein-coupled receptor, is predominantly expressed in the gastrointestinal tract and the central nervous system. Its activation is known to modulate cognitive processes and cholinergic neurotransmission, making it a promising therapeutic target for conditions such as Alzheimer's disease. This compound was developed as a brain-penetrant 5-HT4 receptor partial agonist with the potential to provide symptomatic relief for cognitive deficits. This guide details its in vitro pharmacological profile.

Binding Affinity and Functional Potency

The in vitro affinity and functional potency of this compound for the human 5-HT4d receptor isoform were determined using radioligand binding and functional assays, respectively. The key quantitative data are summarized in the table below.

| Parameter | Value | Receptor Isoform | Cell Line | Reference |

| Binding Affinity (Ki) | 2.7 nM | Human 5-HT4d | HEK293 | [1] |

| Functional Potency (EC50) | 0.9 nM | Human 5-HT4d | HEK293 | [1] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes the determination of the binding affinity (Ki) of this compound for the 5-HT4 receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for the 5-HT4 receptor radioligand binding assay.

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT4d receptor were cultured and harvested. Cell pellets were homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The membranes were washed and resuspended in an appropriate assay buffer.

-

Binding Assay: The binding assay was performed in a 96-well plate format. Cell membranes were incubated with a fixed concentration of the 5-HT4 receptor-specific radioligand, [3H]-GR113808, and a range of concentrations of the test compound (this compound). Non-specific binding was determined in the presence of a high concentration of an unlabeled 5-HT4 antagonist.

-

Incubation and Filtration: The plates were incubated to allow the binding to reach equilibrium. The incubation was terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters were then washed with ice-cold buffer.

-

Quantification and Analysis: The radioactivity retained on the filters was quantified using a liquid scintillation counter. The data were analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines the method used to determine the functional potency (EC50) of this compound by measuring its ability to stimulate cyclic AMP (cAMP) production.

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for the 5-HT4 receptor cAMP functional assay.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human 5-HT4d receptor were seeded into 96-well plates and cultured until they reached the desired confluency.

-

Compound Stimulation: The cell culture medium was removed, and the cells were incubated with various concentrations of this compound in a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cell Lysis and cAMP Detection: Following the stimulation period, the cells were lysed to release the intracellular cAMP. The amount of cAMP was quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

-

Data Analysis: The fluorescence signal, which is inversely proportional to the amount of cAMP produced, was measured. The data were then plotted against the logarithm of the this compound concentration and fitted to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like this compound initiates a downstream signaling cascade. The primary pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in synaptic plasticity and neuronal survival. An important consequence of 5-HT4 receptor activation in the context of Alzheimer's disease is the enhanced processing of the amyloid precursor protein (APP) via the non-amyloidogenic pathway, leading to an increase in the production of the neuroprotective soluble APPα (sAPPα).[2]

5-HT4 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the 5-HT4 receptor.

Selectivity Profile

A comprehensive selectivity profile for this compound against a broad panel of receptors, ion channels, and enzymes is not publicly available at the time of this writing. However, the primary publication describes it as a selective 5-HT4 partial agonist, suggesting it has significantly lower affinity for other serotonin receptor subtypes and other unrelated targets. For a thorough evaluation of its off-target effects, it would be recommended to screen this compound against a commercially available safety pharmacology panel, such as the Eurofins SafetyScreen panels.

Conclusion

This compound is a potent 5-HT4 partial agonist with nanomolar affinity and functional potency in vitro. Its mechanism of action involves the activation of the canonical Gs-cAMP-PKA signaling pathway, which is known to be involved in cognitive function and neuroprotection. The detailed experimental protocols provided herein should facilitate further research into the therapeutic potential of this and similar compounds. A comprehensive assessment of its selectivity profile is a recommended next step for a complete in vitro characterization.

References

PF-03382792: A Technical Overview of Binding Affinity and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and efficacy of PF-03382792, a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Developed by Pfizer as a potential therapeutic agent for Alzheimer's disease, this compound has been the subject of preclinical investigations to characterize its pharmacological profile. This document summarizes key quantitative data, details the experimental methodologies employed in its evaluation, and visualizes the associated biological pathways and workflows.

Core Data Summary

The following tables provide a structured summary of the quantitative data related to the binding affinity and functional activity of this compound.

| Parameter | Receptor Subtype | Value |

| Binding Affinity (Ki) | 5-HT4d | 2.7 nM |

| Functional Activity (EC50) | 5-HT4d | 0.9 nM |

Table 1: In Vitro Binding Affinity and Functional Activity of this compound. The data demonstrates the high affinity and potency of this compound for the human 5-HT4d receptor subtype.

| In Vivo Model | Effect |

| Rat Prefrontal Cortex | Moderate increases in cortical acetylcholine (B1216132) (ACh) |

Table 2: In Vivo Pharmacodynamic Effect of this compound. This highlights the compound's ability to modulate cholinergic neurotransmission in a key brain region associated with cognition.

Experimental Protocols

A comprehensive understanding of the data presented requires a detailed examination of the experimental procedures used to generate it. The following sections outline the methodologies for the key assays.

5-HT4 Receptor Binding Assay

The binding affinity of this compound to the 5-HT4 receptor was determined using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Membranes were prepared from cells stably expressing the human 5-HT4d receptor subtype.

-

Cells were homogenized in a cold buffer solution and centrifuged to pellet the membranes.

-

The resulting pellet was washed and resuspended in the assay buffer.

2. Binding Reaction:

-

The assay was conducted in a 96-well plate format.

-

Each well contained the prepared cell membranes, a constant concentration of a high-affinity 5-HT4 receptor radioligand (e.g., [3H]GR113808), and varying concentrations of the unlabeled test compound (this compound).

-

The mixture was incubated at a specific temperature for a set duration to allow for the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Following incubation, the reaction was terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This process separates the receptor-bound radioligand from the unbound radioligand.

-

The filters were washed with ice-cold buffer to remove any non-specifically bound radioactivity.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

The data were analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The IC50 value was then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[1]

Functional Activity Assay (cAMP Measurement)

The efficacy of this compound as a 5-HT4 receptor agonist was assessed by measuring its ability to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.

1. Cell Culture and Treatment:

-

Cells stably expressing the human 5-HT4d receptor were cultured in appropriate media.

-

On the day of the experiment, the cells were treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent the degradation of cAMP.

2. cAMP Measurement:

-

After a defined incubation period, the intracellular cAMP levels were measured using a commercially available assay kit, such as a competitive immunoassay or a bioluminescence-based assay.

3. Data Analysis:

-

The concentration-response data were plotted, and a sigmoidal curve was fitted to the data using non-linear regression.

-

The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, was determined from this curve.[2]

In Vivo Microdialysis for Acetylcholine Measurement

To assess the in vivo efficacy of this compound on neurotransmitter release, microdialysis studies were conducted in the prefrontal cortex of rats.

1. Surgical Implantation of Microdialysis Probe:

-

Rats were anesthetized, and a microdialysis guide cannula was stereotaxically implanted into the prefrontal cortex.

-

The animals were allowed to recover from surgery.

2. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe was inserted through the guide cannula.

-

The probe was continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Following a baseline collection period, this compound was administered systemically (e.g., via subcutaneous or intraperitoneal injection).

-

Dialysate samples were collected at regular intervals.

3. Acetylcholine Analysis:

-

The concentration of acetylcholine in the dialysate samples was quantified using high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED).

4. Data Analysis:

-

The acetylcholine levels in the post-treatment samples were expressed as a percentage of the baseline levels.

-

The data were analyzed to determine the effect of this compound on cortical acetylcholine release.[2]

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to the evaluation of this compound.

References

An In-Depth Technical Guide to the 5-HT4 Receptor Pharmacology of PF-03382792

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03382792 is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor, developed by Pfizer as a potential therapeutic agent for Alzheimer's disease. Although its clinical development was discontinued (B1498344) after Phase 1 trials, its pharmacological profile presents a valuable case study for researchers in neuroscience and drug discovery. This technical guide provides a comprehensive overview of the 5-HT4 receptor pharmacology of this compound, including its binding affinity, functional activity, and selectivity. Detailed experimental protocols for the key assays used in its characterization are also presented, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

The serotonin 4 (5-HT4) receptor, a Gs-protein-coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract and the central nervous system, including key brain regions for cognition such as the hippocampus and prefrontal cortex. Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade has been implicated in the modulation of neurotransmitter release, particularly acetylcholine, which is crucial for learning and memory processes.

The cognitive deficits observed in Alzheimer's disease are partly attributed to a decline in cholinergic neurotransmission. Consequently, 5-HT4 receptor agonists have been investigated as a potential therapeutic strategy to enhance cholinergic function and improve cognitive symptoms. This compound emerged from a drug discovery program at Pfizer aimed at identifying potent, selective, and brain-penetrant 5-HT4 agonists for the treatment of Alzheimer's disease.

Quantitative Pharmacological Data

The in vitro pharmacological properties of this compound have been characterized through a series of radioligand binding and functional assays. The following tables summarize the key quantitative data for its interaction with the human 5-HT4d receptor splice variant and its selectivity against a panel of other receptors and transporters.

Table 1: 5-HT4 Receptor Binding Affinity and Functional Activity of this compound

| Parameter | Value | Receptor Subtype |

| Binding Affinity (Ki) | 2.7 nM | Human 5-HT4d |

| Functional Potency (EC50) | 0.9 nM | Human 5-HT4d |

| Intrinsic Activity (% of Serotonin) | 56% | Human 5-HT4d |

Table 2: Selectivity Profile of this compound

| Target | Binding Affinity (Ki) or Functional Inhibition (IC50) | Fold Selectivity vs. 5-HT4 |

| Dopamine D2 Receptor | > 10,000 nM | > 3700 |

| Serotonin 5-HT1A Receptor | > 10,000 nM | > 3700 |

| Serotonin 5-HT2A Receptor | > 10,000 nM | > 3700 |

| Serotonin 5-HT3 Receptor | > 10,000 nM | > 3700 |

| Serotonin Transporter (SERT) | > 10,000 nM | > 3700 |

| Norepinephrine Transporter (NET) | > 10,000 nM | > 3700 |

| Dopamine Transporter (DAT) | > 10,000 nM | > 3700 |

| hERG Channel | > 30 µM | > 11,111 |

Data presented in the tables are compiled from Brodney et al., J. Med. Chem. 2012, 55, 21, 9240–9254.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the pharmacology of this compound.

Radioligand Binding Assay for 5-HT4 Receptor Affinity (Ki)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT4d receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT4d receptor.

-

[³H]-GR113808 (a high-affinity 5-HT4 receptor antagonist radioligand).

-

This compound (test compound).

-

Serotonin (reference compound).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, chilled.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human 5-HT4d receptor to confluence.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of [³H]-GR113808 (typically at its Kd concentration).

-

Varying concentrations of this compound or unlabeled serotonin (for competition).

-

Cell membrane preparation (typically 10-20 µg of protein per well).

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]-GR113808 against the logarithm of the concentration of the competing ligand (this compound).

-

Determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Accumulation Assay (EC50 and Intrinsic Activity)

This protocol outlines a functional assay to measure the ability of this compound to stimulate cAMP production via the 5-HT4 receptor.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT4d receptor.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

-

IBMX (a non-selective phosphodiesterase inhibitor).

-

This compound (test compound).

-

Serotonin (reference full agonist).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Preparation:

-

Plate CHO-K1 cells expressing the human 5-HT4d receptor in a 96-well plate and grow to near confluence.

-

On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

-

-

Compound Treatment:

-

Pre-incubate the cells with assay buffer containing IBMX (typically 1 mM) for 15 minutes at 37°C to inhibit cAMP degradation.

-

Add varying concentrations of this compound or serotonin to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader, luminometer).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) by non-linear regression analysis.

-

Calculate the intrinsic activity (IA) of this compound by comparing its maximal response to the maximal response of the full agonist, serotonin (IA = (Max response of this compound / Max response of serotonin) x 100%).

-

Visualizations

5-HT4 Receptor Signaling Pathway

Caption: 5-HT4 receptor signaling cascade initiated by this compound.

Radioligand Binding Assay Workflow

Caption: Workflow for determining the Ki of this compound.

Selectivity Profile of this compound

Caption: High selectivity of this compound for the 5-HT4 receptor.

Conclusion

This compound is a well-characterized 5-HT4 receptor partial agonist with high potency and excellent selectivity against a range of other CNS targets. The data and protocols presented in this guide provide a comprehensive pharmacological foundation for this compound. While its clinical development for Alzheimer's disease did not proceed, the detailed understanding of its interaction with the 5-HT4 receptor and its signaling pathways remains of significant interest to the scientific community. This information can inform the design of future 5-HT4 receptor modulators and contribute to a deeper understanding of the therapeutic potential of this target in cognitive and other neurological disorders.

PF-03382792: A 5-HT4 Receptor Partial Agonist for Alzheimer's Disease (Discontinued)

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03382792 is a novel small molecule that was under development by Pfizer as a selective 5-HT4 receptor partial agonist for the potential treatment of cognitive deficits associated with Alzheimer's disease. The rationale for its development was based on the role of the 5-HT4 receptor in modulating cholinergic function, which is impaired in Alzheimer's disease. Preclinical studies aimed to identify a clinical candidate with an optimal balance of potency, selectivity, pharmacokinetic properties, and safety. Despite promising preclinical findings, the clinical development of this compound was discontinued (B1498344) in the early phases. This document provides a comprehensive overview of the available information on the discovery and development of this compound.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the loss of cholinergic neurons, leading to reduced levels of the neurotransmitter acetylcholine (B1216132) (ACh). Current treatments for AD primarily offer symptomatic relief. The serotonin (B10506) 4 (5-HT4) receptor has emerged as a promising therapeutic target due to its role in modulating cholinergic neurotransmission and its potential to improve cognitive function. This compound was developed as a selective 5-HT4 receptor partial agonist with the goal of providing a novel therapeutic approach for AD.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C23H32FN3O4 |

| Molecular Weight | 433.52 g/mol |

| CAS Number | 1400811-63-3 |

| Structure | (Structure not publicly available) |

Preclinical Pharmacology

Detailed quantitative preclinical data for this compound is not publicly available. The following tables represent the types of data that would have been generated during its preclinical development.

In Vitro Pharmacology

| Parameter | Value |

| 5-HT4 Receptor Binding Affinity (Ki) | Data not available |

| 5-HT4 Receptor Functional Activity (EC50) | Data not available |

| Intrinsic Efficacy | Data not available |

| Selectivity against other receptors | Data not available |

Pharmacokinetics (Animal Models)

| Species | Route | Tmax | Cmax | Half-life (t1/2) | Bioavailability (%) |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are generalized methodologies that would have been employed in its preclinical evaluation.

Radioligand Binding Assays

To determine the binding affinity of this compound for the 5-HT4 receptor, competitive binding assays would have been performed using a radiolabeled ligand (e.g., [3H]GR113808) and cell membranes expressing the human 5-HT4 receptor. The concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC50) would be determined and converted to an inhibition constant (Ki).

Functional Assays

The functional activity of this compound as a 5-HT4 receptor partial agonist would have been assessed using a cellular assay that measures the downstream signaling of the receptor, such as cyclic AMP (cAMP) production. Cells expressing the 5-HT4 receptor would be treated with varying concentrations of this compound, and the resulting increase in cAMP levels would be measured. The concentration of the compound that produces 50% of the maximal response (EC50) and the maximal response relative to a full agonist (intrinsic efficacy) would be determined.

In Vivo Pharmacokinetic Studies

To characterize the pharmacokinetic profile of this compound, studies would have been conducted in animal models such as rats and dogs. The compound would be administered via different routes (e.g., intravenous and oral), and blood samples would be collected at various time points. The concentration of this compound in the plasma would be measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2) would be calculated.

Clinical Development

The clinical development of this compound was halted in Phase 1. Two clinical trials were initiated:

-

NCT01045863: A Phase 1, first-in-human, escalating single-dose study in healthy adult subjects to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. This trial was terminated.[1]

-

NCT01089738: A Phase 1, investigator and subject-blind study to characterize the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple doses of this compound in healthy elderly subjects. This trial was withdrawn prior to enrollment.

No clinical data from these studies have been publicly released.

Visualizations

Signaling Pathway

Caption: Simplified 5-HT4 receptor signaling pathway.

Drug Discovery and Development Workflow

Caption: Development workflow of this compound.

Conclusion

This compound was a promising 5-HT4 receptor partial agonist that progressed to early-stage clinical trials for the treatment of Alzheimer's disease. The rationale for its development was scientifically sound, targeting a key neurotransmitter system implicated in the cognitive deficits of the disease. However, its clinical development was ultimately discontinued for reasons that have not been publicly disclosed. While detailed data on this compound remains limited, its history underscores the challenges of developing effective therapies for Alzheimer's disease. The exploration of the 5-HT4 receptor as a therapeutic target continues to be an area of interest in the field of neuropharmacology.

References

The Role of PF-03382792 in Modulating Acetylcholine Release: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological effects of PF-03382792, a selective 5-HT4 receptor partial agonist, on acetylcholine (B1216132) (ACh) release. The cognitive decline observed in Alzheimer's disease is partly attributed to a reduction in ACh levels due to the loss of cholinergic neurons.[1] Consequently, therapeutic strategies aimed at enhancing cholinergic transmission have been a cornerstone of Alzheimer's research. Preclinical evidence strongly suggests that 5-HT4 receptor agonists can modulate cholinergic function, offering a promising avenue for symptomatic treatment.[1] This document consolidates the key quantitative data, detailed experimental methodologies, and relevant signaling pathways associated with this compound's mechanism of action, with a focus on its impact on acetylcholine neurotransmission.